5-Acetyl-2-(benzyloxy)benzoic acid
Overview
Description
5-Acetyl-2-(benzyloxy)benzoic acid: is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid, featuring an acetyl group at the 5-position and a benzyloxy group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-(benzyloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Benzylation: The hydroxyl group at the 2-position is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Acetylation: The acetyl group is introduced at the 5-position through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Deprotection: The benzyl protecting group is removed by hydrogenation over a palladium catalyst to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-Carboxy-2-(benzyloxy)benzoic acid.
Reduction: 5-(Hydroxymethyl)-2-(benzyloxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Acetyl-2-(benzyloxy)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(benzyloxy)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the acetyl group at the 5-position.
5-Acetylsalicylic acid: Lacks the benzyloxy group at the 2-position.
2-Hydroxy-5-acetylbenzoic acid: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Uniqueness: 5-Acetyl-2-(benzyloxy)benzoic acid is unique due to the presence of both the acetyl and benzyloxy groups, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
5-acetyl-2-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLBZRVAALRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619320 | |
Record name | 5-Acetyl-2-(benzyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201663-18-5 | |
Record name | 5-Acetyl-2-(benzyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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